molecular formula C12H13NO B8586975 1-(2-Cyanoethyl)isochroman

1-(2-Cyanoethyl)isochroman

Cat. No.: B8586975
M. Wt: 187.24 g/mol
InChI Key: HUHVUCNGFFEBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanoethyl)isochroman is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isochromen-1-yl)propanenitrile

InChI

InChI=1S/C12H13NO/c13-8-3-6-12-11-5-2-1-4-10(11)7-9-14-12/h1-2,4-5,12H,3,6-7,9H2

InChI Key

HUHVUCNGFFEBPP-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(2-chloroethyl)isochroman (LXIV, PREPARATION 2, 0.9874 g, 5.02 mmol), sodium cyanide (0.3793 g, 7.74 mmol), sodium iodide (a few mg) and DMF (5 ml) is heated overnight at 85°. Additional sodium cyanide (0.5826 g, 11.9 mmol) is then added in two portions, along with DMF (14 ml) and a few mgs of sodium iodide. The mixture is heated at 97° for another two days and then cooled and poured into water. The mixture is extracted several times with ethyl acetate and the combined organic phase is backwashed twice with water, followed by two saline washes, then dried over magnesium sulfate and concentrated to dryness. The crude product is chromatographed on silica gel eluting with ethyl acetate/hexane (10/90). The appropriate fractions are pooled and concentrated to give 1-(2-cyanoethyl)isochroman (LXXXVI), NMR (CDCl3) 2.11, 2.27-2.72, 2.98, 3.77, 4.13, 4.86 and 7.17 δ.
Quantity
0.9874 g
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reactant
Reaction Step One
Quantity
0.3793 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
5 mL
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reactant
Reaction Step One
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0.5826 g
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reactant
Reaction Step Two
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Quantity
14 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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